An In-depth Technical Guide to 1-Fluoro-4-(trimethylsilyl)benzene (CAS: 455-17-4)
An In-depth Technical Guide to 1-Fluoro-4-(trimethylsilyl)benzene (CAS: 455-17-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-4-(trimethylsilyl)benzene, a versatile organosilicon compound with significant potential in organic synthesis and medicinal chemistry. The strategic placement of a fluorine atom and a trimethylsilyl group on the benzene ring imparts unique reactivity and physicochemical properties, making it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates. This document consolidates available data on its chemical and physical properties, safety and handling, spectral characteristics, and synthetic and reactive methodologies. Furthermore, it explores the potential applications of the 4-fluorophenyltrimethylsilyl moiety in drug design, drawing on the established roles of fluorine and silicon in modulating pharmacokinetic and pharmacodynamic profiles.
Chemical and Physical Properties
1-Fluoro-4-(trimethylsilyl)benzene, also known as (4-fluorophenyl)trimethylsilane, is a colorless liquid at room temperature. The presence of the fluorine atom and the trimethylsilyl group influences its polarity, boiling point, and reactivity. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 1-Fluoro-4-(trimethylsilyl)benzene
| Property | Value | Reference |
| CAS Number | 455-17-4 | [1][2] |
| Molecular Formula | C₉H₁₃FSi | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 170-171 °C | N/A |
| Density | 0.966 g/cm³ | N/A |
| Refractive Index | 1.463 | [1] |
| Flash Point | 53 °C | N/A |
| Solubility | Insoluble in water | [3] |
Spectral Data
Table 2: Predicted and Reported Spectral Data for 1-Fluoro-4-(trimethylsilyl)benzene
| Technique | Data | Reference |
| ¹H NMR | Signals expected for the trimethylsilyl protons (singlet, ~0.25 ppm) and the aromatic protons (multiplets, ~7.0-7.6 ppm). | [4] |
| ¹³C NMR | Signals expected for the trimethylsilyl carbons, and four distinct aromatic carbons due to the fluorine substitution. | [5] |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom. | [5] |
| ²⁹Si NMR | A single resonance is expected for the silicon atom. | [1] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 168. A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 153 is expected. | [6][7] |
| FT-IR | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-F, and Si-C bonds are anticipated. | N/A |
Synthesis and Purification
The most common and logical synthetic route to 1-Fluoro-4-(trimethylsilyl)benzene is through a Grignard reaction. This involves the formation of a Grignard reagent from an appropriate aryl halide, followed by quenching with a silicon electrophile.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a general procedure adapted for the synthesis of aryltrimethylsilanes and should be optimized for 1-Fluoro-4-(trimethylsilyl)benzene.
Reaction Scheme:
Materials:
-
4-Bromofluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Chlorotrimethylsilane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to the flask.
-
Add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF to the dropping funnel.
-
Add a small amount of the 4-bromofluorobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Silylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add chlorotrimethylsilane (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-Fluoro-4-(trimethylsilyl)benzene.
-
Chemical Reactivity and Experimental Protocols
The dual functionality of 1-Fluoro-4-(trimethylsilyl)benzene makes it a valuable substrate for various organic transformations. The trimethylsilyl group can act as a directing group or be replaced in ipso-substitution reactions, while the fluorinated aromatic ring can participate in cross-coupling reactions.
Ipso-Substitution (Desilylation)
The trimethylsilyl group can be readily cleaved from the aromatic ring, providing a route to generate a fluorophenyl anion or to replace the silyl group with other functionalities.
This general procedure illustrates the removal of the trimethylsilyl group to yield fluorobenzene.
Reaction Scheme:
Materials:
-
1-Fluoro-4-(trimethylsilyl)benzene
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)[1]
-
Anhydrous tetrahydrofuran (THF)
-
DOWEX 50WX8-400 resin[1]
-
Calcium carbonate[1]
-
Methanol
Procedure:
-
Dissolve 1-Fluoro-4-(trimethylsilyl)benzene (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, add DOWEX 50WX8-400 resin and calcium carbonate to the reaction mixture and stir for 1 hour.[1]
-
Filter the mixture to remove the resin and inorganic salts.
-
Remove the solvent under reduced pressure to yield the crude fluorobenzene, which can be further purified by distillation.
Palladium-Catalyzed Cross-Coupling Reactions
Aryl-silanes can be utilized in various palladium-catalyzed cross-coupling reactions, often requiring activation of the C-Si bond. Alternatively, the fluorinated aromatic ring can be further functionalized with a leaving group (e.g., bromine or iodine) to participate in these reactions. Below are general protocols for common cross-coupling reactions.
This reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound.
General Protocol:
-
To a reaction vessel, add the aryl halide (e.g., a brominated derivative of 1-Fluoro-4-(trimethylsilyl)benzene) (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.
This reaction couples an organohalide with an alkene.
General Protocol:
-
Combine the aryl halide (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
De-gas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Cool the reaction, filter off any solids, and perform an aqueous workup.
-
Extract the product, dry the organic layer, and purify by column chromatography.
This reaction forms a carbon-carbon bond between an organohalide and a terminal alkyne.
General Protocol:
-
In a reaction flask, combine the aryl halide (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N or piperidine) in a suitable solvent (e.g., THF or DMF).
-
De-gas the mixture and stir at room temperature or with gentle heating until the reaction is complete.
-
Perform an aqueous workup, extract the product, dry the organic layer, and purify by chromatography.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8] The C-F bond is strong and the small size of the fluorine atom often allows it to act as a bioisostere for a hydrogen atom. Similarly, the introduction of silicon can modulate a compound's lipophilicity and metabolic profile.[9][10]
-
Metabolic Stability: The strong C-F bond can block metabolic oxidation at the para-position of the phenyl ring. The trimethylsilyl group may also influence metabolic pathways, potentially leading to a different metabolic fate compared to a carbon analogue.[9]
-
Lipophilicity and Permeability: The trimethylsilyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
-
Target Interactions: The electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity.
-
Bioisosterism: The 4-fluorophenyl group is a common bioisostere for a phenyl or other aryl groups. The addition of the trimethylsilyl group provides a further point of modification and can influence the overall shape and electronic properties of the molecule.
While the direct pharmacokinetic data for compounds containing the 4-fluorophenyltrimethylsilyl moiety is scarce, the "sila-substitution" (replacing a carbon with a silicon) approach has been shown to alter the metabolic fate and in some cases, improve the selectivity of drug candidates.[9] Researchers in drug development could utilize 1-Fluoro-4-(trimethylsilyl)benzene as a starting material to introduce this moiety into lead compounds to explore potential improvements in their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety and Handling
1-Fluoro-4-(trimethylsilyl)benzene is a flammable liquid and should be handled with appropriate precautions.[3]
Table 3: GHS Hazard Information for 1-Fluoro-4-(trimethylsilyl)benzene
| Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
|
| Warning | H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material.
-
Use non-sparking tools.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
1-Fluoro-4-(trimethylsilyl)benzene is a valuable chemical entity with a unique combination of reactive sites. Its synthesis is achievable through standard organometallic procedures, and it serves as a versatile precursor for a variety of organic transformations, including ipso-substitutions and palladium-catalyzed cross-coupling reactions. For drug development professionals, the 4-fluorophenyltrimethylsilyl moiety offers an intriguing scaffold for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Further research into the specific applications and biological effects of compounds derived from this building block is warranted to fully exploit its potential in medicinal chemistry and materials science.
References
- 1. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Fluoro-4-(trimethylsilyl)benzene | C9H13FSi | CID 136298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. PubChemLite - 1-fluoro-4-(trimethylsilyl)benzene (C9H13FSi) [pubchemlite.lcsb.uni.lu]
- 9. Silicon drug analogues. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. pharmacy180.com [pharmacy180.com]

